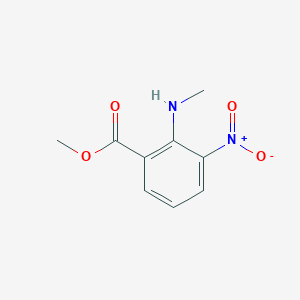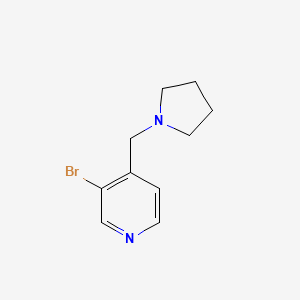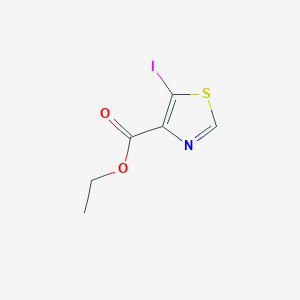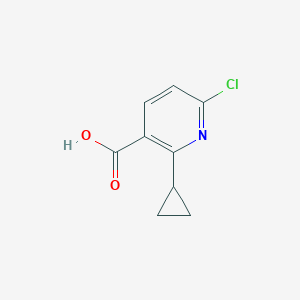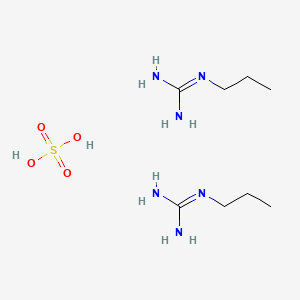
Bis(1-propylguanidine); sulfuric acid
Vue d'ensemble
Description
“Bis(1-propylguanidine); sulfuric acid” is a chemical compound with the molecular formula C8H24N6O4S and a molecular weight of 300.38 g/mol . It is also known as BPGSA.
Physical And Chemical Properties Analysis
“Bis(1-propylguanidine); sulfuric acid” has a molecular weight of 300.38 g/mol . The boiling point and other physical properties are not specified in the search results .
Applications De Recherche Scientifique
Sulfur-Transferring Agents in Synthesis
The first liquid sulfur-transferring agent, bis[3-(triethoxysilyl)propyl]tetrasulfide, has been described for its utility in converting nucleoside phosphite intermediates to phosphorothioates using a phosphoramidite strategy. This agent facilitates solid-phase synthesis with an automated DNA/RNA synthesizer, avoiding reagent deposits in the synthesizer's delivery tubes and valves during sulfurization (Hyodo et al., 2005).
Catalysis and Condensation Reactions
Sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has been used as a recyclable catalyst for the condensation reaction between aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone. This process yields 4,4′-alkylmethylene-bis(3-methyl-5-pyrazolones) in high yields and demonstrates the catalyst's ability to be recycled and reused without losing activity (Tayebi et al., 2011).
Fluorinated Carbon Acids and Catalysis
The bis[(trifluoromethyl)sulfonyl]methyl group, known for its strong carbon acid functionalities, exhibits acidity stronger than sulfuric acid in the gas phase. These carbon acids serve as novel acid catalysts, highlighting their potential in various catalytic applications (Yanai, 2015).
Desulfurization Applications
The study on the use of 1,2-dimethylimidazolium ionic liquid as an adsorbent for selectively removing aromatic heterocyclic sulfur compounds from model fuels showcases an application in the field of environmental chemistry and fuel purification (Cai et al., 2015).
Sulfur Compound Inhibitors
Bis(4-hydroxybenzyl)sulfide, a sulfur compound isolated from the root extract of Pleuropterus ciliinervis, has been identified to inhibit histone deacetylase (HDAC) enzyme, demonstrating potential therapeutic applications in oncology (Son et al., 2007).
Safety And Hazards
“Bis(1-propylguanidine); sulfuric acid” should be handled with care. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, not eating, drinking or smoking when using this product, and using only outdoors or in a well-ventilated area . It is also recommended to wear protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
2-propylguanidine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H11N3.H2O4S/c2*1-2-3-7-4(5)6;1-5(2,3)4/h2*2-3H2,1H3,(H4,5,6,7);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKCJJUATTWLTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN=C(N)N.CCCN=C(N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(1-propylguanidine); sulfuric acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



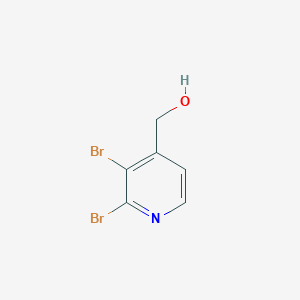
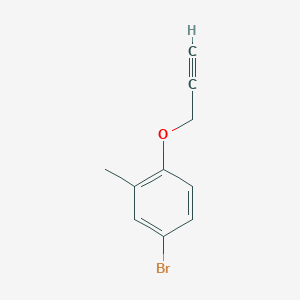
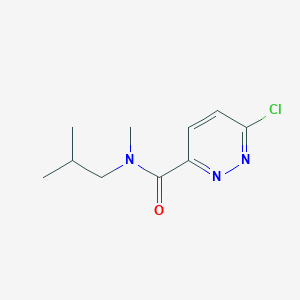
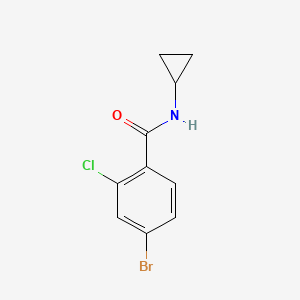
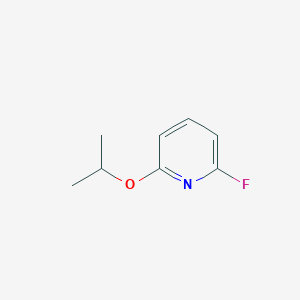
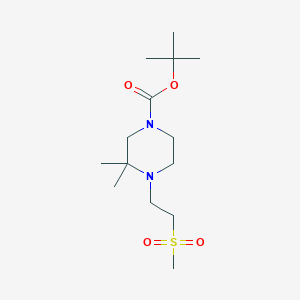
![2,4-Dichloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B1457291.png)

![6,8-Dichloro-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B1457293.png)
